molecular formula C19H14BrFN2O B11315726 2-bromo-N-(3-fluorobenzyl)-N-(pyridin-2-yl)benzamide

2-bromo-N-(3-fluorobenzyl)-N-(pyridin-2-yl)benzamide

Cat. No.: B11315726
M. Wt: 385.2 g/mol
InChI Key: WTGGXABFSBCZBP-UHFFFAOYSA-N
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Description

2-BROMO-N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a bromine atom, a fluorophenyl group, and a pyridinyl group attached to a benzamide core. Its unique structure makes it a subject of interest in chemical research and industrial applications.

Preparation Methods

The synthesis of 2-BROMO-N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes:

Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-BROMO-N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-BROMO-N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-BROMO-N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

2-BROMO-N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE can be compared with other similar compounds, such as:

The uniqueness of 2-BROMO-N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE lies in its specific combination of substituents, which confer distinct properties and reactivity.

Properties

Molecular Formula

C19H14BrFN2O

Molecular Weight

385.2 g/mol

IUPAC Name

2-bromo-N-[(3-fluorophenyl)methyl]-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C19H14BrFN2O/c20-17-9-2-1-8-16(17)19(24)23(18-10-3-4-11-22-18)13-14-6-5-7-15(21)12-14/h1-12H,13H2

InChI Key

WTGGXABFSBCZBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N(CC2=CC(=CC=C2)F)C3=CC=CC=N3)Br

Origin of Product

United States

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